molecular formula C10H13N5O3 B10795279 Deoxyadenosine CAS No. 40627-14-3

Deoxyadenosine

Cat. No.: B10795279
CAS No.: 40627-14-3
M. Wt: 251.24 g/mol
InChI Key: OLXZPDWKRNYJJZ-RRKCRQDMSA-N
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Description

Overview of Deoxynucleosides in Nucleic Acid Structure and Function

Deoxynucleosides are fundamental organic molecules that serve as the primary building blocks of deoxyribonucleic acid (DNA). Structurally, a deoxynucleoside consists of a nitrogenous base (adenine, guanine (B1146940), cytosine, or thymine) linked to a deoxyribose sugar. The absence of a hydroxyl group at the 2' position of the deoxyribose sugar is what distinguishes it from a ribonucleoside, the building block of RNA. When a phosphate (B84403) group is attached to the deoxynucleoside, it becomes a deoxynucleotide.

These deoxynucleotides are the monomers that polymerize to form DNA strands. The backbone of the DNA molecule is composed of alternating sugar and phosphate groups, with the nitrogenous bases oriented towards the interior of the double helix. In the iconic double-stranded structure of DNA, the deoxynucleoside 2'-deoxyadenosine (B1664071) (containing the base adenine) specifically pairs with deoxythymidine (containing the base thymine) via two hydrogen bonds. baseclick.eu This precise pairing is crucial for the stability and replication of the genetic code.

The sequence of these deoxynucleosides along the DNA strand constitutes the genetic information necessary for the synthesis of RNA and proteins, making them essential for the development, function, and reproduction of all known living organisms. Beyond their structural role, deoxynucleotides are also vital substrates for DNA replication and repair processes. baseclick.eu DNA polymerases use deoxynucleotide triphosphates (dNTPs) to synthesize new DNA strands, ensuring that genetic information is accurately passed down to new cells. The availability and balance of the four dNTPs are tightly regulated, as imbalances can lead to mutations and genomic instability. fondazionetelethon.it

Academic Significance of 2'-Deoxyadenosine Research

2'-Deoxyadenosine is a purine (B94841) deoxynucleoside of significant interest in academic and biomedical research due to its central role in cellular metabolism and DNA science. chemicalbook.com It is a natural intermediate in the degradation pathway of purine nucleotides and is present in all living organisms, from bacteria to humans. chemicalbook.comcaymanchem.comnih.gov Research has demonstrated that 2'-deoxyadenosine is transported into cells or formed intracellularly from the breakdown of molecules like S-adenosylhomocysteine or AMP. caymanchem.com

The academic importance of 2'-deoxyadenosine stems from its multifaceted roles and applications in research:

Metabolic Regulation: Studies have shown that 2'-deoxyadenosine can influence cellular energy levels and the concentration of cyclic AMP (cAMP), a critical second messenger in signal transduction. sigmaaldrich.commedchemexpress.com For instance, it has been observed to inhibit glucose-stimulated insulin (B600854) release by preventing the expected increase in islet cAMP accumulation. medchemexpress.commedchemexpress.com

Apoptosis Research: The compound is a known inducer of apoptosis (programmed cell death) in various cell types. medchemexpress.com An excess of 2'-deoxyadenosine can be converted to its triphosphate form, dATP, which can inhibit ribonucleotide reductase and trigger caspase-3 activation, a key enzyme in the apoptotic cascade. medchemexpress.comchemicalbook.commedchemexpress.com This property makes it a valuable tool for studying the mechanisms of cell death.

Antiviral Agent Synthesis: 2'-Deoxyadenosine serves as a precursor or a structural model for the synthesis of nucleoside analogues with therapeutic potential. caymanchem.com Researchers have synthesized 5'-modified 2'-deoxyadenosine analogues in the development of agents against the Hepatitis C virus. caymanchem.comchemicalbook.com

Enzyme Inhibition Studies: 2'-Deoxyadenosine is known to inhibit the activity of S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme involved in methylation reactions. medchemexpress.commedchemexpress.com This inhibition can have profound effects on cellular processes that rely on methylation.

Host-Virus Interaction Research: Research has employed 2'-deoxyadenosine to investigate the mechanisms of viral restriction factors. For example, it has been used in studies to reverse the inhibition of HIV-1 and Hepatitis B virus (HBV) by the protein SAMHD1, which functions by depleting the pool of deoxynucleoside triphosphates available for reverse transcription. sigmaaldrich.comsigmaaldrich.com

The diverse biological activities of 2'-deoxyadenosine make it an indispensable compound for investigating fundamental cellular processes, from DNA replication and repair to metabolic signaling and programmed cell death.

Data Tables

Table 1: Chemical Properties of 2'-Deoxyadenosine Monohydrate

PropertyValueSource
CAS Number 16373-93-6 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C₁₀H₁₃N₅O₃ · H₂O caymanchem.comsigmaaldrich.comsigmaaldrich.com
Molecular Weight 269.26 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance White crystalline powder chemicalbook.com
Melting Point 189 °C nih.gov
Solubility Water: 25 mg/mL sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com
UV Maximum (λmax) 260 nm (at pH 7) chemicalbook.com

Table 2: Research Applications of 2'-Deoxyadenosine

Research AreaFinding/ApplicationReference
Cancer Research Induces apoptosis in human colon carcinoma cells (LoVo) in a concentration- and time-dependent manner. medchemexpress.commedchemexpress.com medchemexpress.commedchemexpress.com
Endocrinology Inhibits glucose-stimulated insulin release and associated increases in islet cAMP. medchemexpress.commedchemexpress.com medchemexpress.commedchemexpress.com
Enzymology Inhibits S-adenosyl-L-homocysteine hydrolase (SAHH) activity. medchemexpress.commedchemexpress.com medchemexpress.commedchemexpress.com
Virology Used to synthesize 5'-modified analogues as potential anti-hepatitis C virus agents. caymanchem.comchemicalbook.com caymanchem.comchemicalbook.com
Virology Used in studies to reverse SAMHD1-mediated inhibition of HIV-1 and HBV. sigmaaldrich.comsigmaaldrich.com sigmaaldrich.comsigmaaldrich.com
Cell Biology Used as a component for nucleoside supplementation in cell culture. sigmaaldrich.comsigmaaldrich.com sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
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InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1
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InChI Key

OLXZPDWKRNYJJZ-RRKCRQDMSA-N
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Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O
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Molecular Formula

C10H13N5O3
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DSSTOX Substance ID

DTXSID10883624
Record name Adenosine, 2'-deoxy-
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Molecular Weight

251.24 g/mol
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Physical Description

White odorless crystals; [La-Mar-Ka MSDS], Solid
Record name 2'-Deoxyadenosine
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CAS No.

958-09-8, 40627-14-3, 16373-93-6
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Melting Point

189 °C
Record name Deoxyadenosine
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Biosynthesis and De Novo Pathways of 2 Deoxyadenosine

Purine (B94841) Nucleotide Biosynthesis Pathway Precursors

The de novo synthesis of purine nucleotides commences with metabolic precursors, including amino acids, ribose 5-phosphate, carbon dioxide, and ammonia. peoi.net The intricate purine ring structure is assembled from these fundamental components. Isotopic tracer experiments have elucidated the origin of each atom in the purine ring. peoi.net

The key precursors contributing to the formation of the purine ring are:

Aspartate: Contributes N1.

Glycine: Contributes C4, C5, and N7.

Formate (from Tetrahydrofolate): Contributes C2 and C8.

Glutamine: Contributes N3 and N9.

Carbon Dioxide (CO2): Contributes C6.

The synthesis pathway begins with the activation of ribose-5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway, by the enzyme ribose-phosphate pyrophosphokinase, which forms 5-phosphoribosyl-α-pyrophosphate (PRPP). news-medical.net The first committed and rate-limiting step is the conversion of PRPP and glutamine to 5-phosphoribosyl-β-1-amine, catalyzed by glutamine phosphoribosyl pyrophosphate amidotransferase. columbia.edunews-medical.net Following a series of eleven enzymatic steps, the first purine nucleotide, inosine (B1671953) 5'-monophosphate (IMP), is formed. news-medical.net IMP stands as the central precursor from which both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived through distinct, two-step pathways. columbia.edunews-medical.net

Table 1: Atomic Contributors to the Purine Ring

Atom in Ring Source Molecule
N1 Aspartate
C2 Tetrahydrofolate (Formate)
N3 Glutamine
C4 Glycine
C5 Glycine
C6 CO2
N7 Glycine
N9 Glutamine

Enzymatic Conversion to 2'-Deoxyadenosine (B1664071)

The direct synthesis of 2'-deoxyadenosine from its ribonucleotide counterpart is a critical step for DNA production. This process is primarily catalyzed by the enzyme ribonucleotide reductase (RNR). researchgate.netwikipedia.org RNR is responsible for the reduction of the 2'-hydroxyl group on the ribose sugar of nucleoside diphosphates to form 2'-deoxyribonucleoside diphosphates. columbia.edupeoi.netwikipedia.org

The specific pathway leading to 2'-deoxyadenosine involves the following key enzymatic reactions:

Formation of ADP: Inosine monophosphate (IMP) is converted to adenosine monophosphate (AMP) via a two-step process involving the enzymes adenylosuccinate synthetase and adenylosuccinase. columbia.edu AMP is then phosphorylated by adenylate kinase to form adenosine diphosphate (B83284) (ADP). annualreviews.org

Reduction by Ribonucleotide Reductase (RNR): ADP serves as a substrate for RNR, which catalyzes its reduction to 2'-deoxyadenosine diphosphate (dADP). peoi.net This reaction is unusual as it involves the reduction of a non-activated carbon via a free-radical mechanism. peoi.netwikipedia.org

Phosphorylation to dATP: dADP is subsequently phosphorylated by nucleoside diphosphate kinase to form 2'-deoxyadenosine triphosphate (dATP). annualreviews.org

Dephosphorylation to 2'-Deoxyadenosine: 2'-deoxyadenosine can be formed through the catabolic degradation of dATP. This involves the sequential dephosphorylation of dATP to dADP, then to 2'-deoxyadenosine monophosphate (dAMP), and finally to the nucleoside 2'-deoxyadenosine by the action of phosphatases, particularly 5'-nucleotidase. annualreviews.org 2'-Deoxyadenosine can also be formed from the degradation of S-adenosylhomocysteine. caymanchem.com

Table 2: Key Enzymes in the Biosynthesis of 2'-Deoxyadenosine

Enzyme Reaction Catalyzed Pathway Step
Ribonucleotide Reductase (RNR) Converts ADP to dADP. peoi.net Reduction of ribonucleotide
Nucleoside Diphosphate Kinase Phosphorylates dADP to dATP. annualreviews.org Phosphorylation
5'-Nucleotidase Dephosphorylates dAMP to 2'-deoxyadenosine. annualreviews.org Dephosphorylation (Catabolism)
Adenosine Kinase Phosphorylates 2'-deoxyadenosine to dAMP. annualreviews.orgcdnsciencepub.com Salvage Pathway

Adenosine kinase is a key enzyme in the purine salvage pathway, which recycles purines from the degradation of nucleic acids. columbia.eduannualreviews.org This enzyme catalyzes the phosphorylation of adenosine to form AMP. annualreviews.org Importantly, adenosine kinase can also phosphorylate 2'-deoxyadenosine to form 2'-deoxyadenosine monophosphate (dAMP). cdnsciencepub.combroadpharm.combiosynth.com This action is crucial for salvaging 2'-deoxyadenosine and reintroducing it into the nucleotide pool for processes like DNA synthesis. columbia.eduannualreviews.org

While some tissues possess a distinct deoxyadenosine (B7792050) kinase, in many cells, a single adenosine kinase is responsible for phosphorylating both adenosine and 2'-deoxyadenosine. annualreviews.orgcdnsciencepub.com Therefore, adenosine kinase activity is not part of the de novo synthesis pathway but rather a critical component of the metabolic pathways that utilize and recycle 2'-deoxyadenosine. annualreviews.org

Interconnections with General Purine Metabolism

Key interconnections include:

Shared Precursors: The de novo synthesis of 2'-deoxyadenosine relies on the same pool of precursors (PRPP, amino acids, etc.) and the central intermediate IMP, which are used for the synthesis of all purine nucleotides. columbia.edupeoi.net

Salvage Pathways: 2'-deoxyadenosine can be salvaged by adenosine kinase to form dAMP, preventing the loss of the purine base and deoxyribose sugar. columbia.eduannualreviews.org This highlights the cell's efficiency in recycling essential building blocks.

Feedback Regulation: The end product of the 2'-deoxyadenosine pathway, dATP, is a powerful allosteric regulator of purine and pyrimidine (B1678525) synthesis. It inhibits ribonucleotide reductase, thereby controlling the production of all deoxyribonucleotides needed for DNA synthesis. acs.orgdiva-portal.org This ensures a balanced supply of dNTPs, which is critical for maintaining genomic integrity. diva-portal.org

Degradation: When not salvaged, 2'-deoxyadenosine can be deaminated by adenosine deaminase to form 2'-deoxyinosine (B131508), channeling it into the purine degradation pathway that ultimately leads to the production of uric acid. annualreviews.orgcdnsciencepub.com

De Novo Synthesis Regulation Mechanisms

The de novo synthesis of purine deoxyribonucleotides is stringently regulated to match the cellular demand for DNA replication and repair, preventing the toxic effects of nucleotide overproduction. wikipedia.orgdiva-portal.org

The primary point of regulation is the enzyme ribonucleotide reductase (RNR), which is controlled by a sophisticated allosteric mechanism. diva-portal.orgnih.gov

Activity Site Regulation: RNR possesses an allosteric site known as the activity site. The binding of ATP to this site activates the enzyme, signaling a state of high energy and a need for DNA precursors. Conversely, the binding of dATP—the triphosphate form of 2'-deoxyadenosine—to the same site strongly inhibits the enzyme. acs.orgdiva-portal.orgelifesciences.org This feedback inhibition is a crucial mechanism to shut down dNTP synthesis when levels are sufficient, preventing mutagenic effects from imbalanced or excessive dNTP pools. acs.orgdiva-portal.orgcornell.edu

Oligomerization: The allosteric regulation by ATP and dATP is often coupled to changes in the enzyme's quaternary structure. In many species, dATP binding promotes the formation of inactive oligomeric states (e.g., α4β4 rings in E. coli or α6 rings in humans), which prevent the necessary interaction between the enzyme's subunits for catalysis to occur. acs.orgdiva-portal.orgcornell.edu ATP binding can reverse this oligomerization, restoring the active form of the enzyme. acs.orgbiorxiv.org

Specificity Site Regulation: RNR also has a specificity site that controls which of the four ribonucleotide substrates (ADP, GDP, CDP, UDP) is reduced. This ensures a balanced production of all four dNTPs required for high-fidelity DNA synthesis. diva-portal.orgbiorxiv.org

Table 3: Allosteric Regulation of Ribonucleotide Reductase (RNR) Activity

Effector Molecule Binding Site Effect on RNR Activity Mechanism
ATP (Adenosine Triphosphate) Activity Site Activation diva-portal.orgelifesciences.org Promotes formation of active oligomeric states (e.g., α2β2). acs.orgbiorxiv.org
dATP (2'-Deoxyadenosine Triphosphate) Activity Site Inhibition acs.orgdiva-portal.orgcornell.edu Promotes formation of inactive oligomeric states (e.g., α4β4, α6). acs.orgcornell.edu

Metabolic Pathways and Enzymology of 2 Deoxyadenosine

Catabolic Pathways of 2'-Deoxyadenosine (B1664071)

The primary catabolic route for 2'-deoxyadenosine involves its sequential degradation to simpler purine (B94841) bases, which can then be excreted or recycled. This pathway is essential for clearing excess 2'-deoxyadenosine from the cellular environment.

The initial and most crucial step in the catabolism of 2'-deoxyadenosine is its irreversible deamination, catalyzed by the enzyme adenosine (B11128) deaminase (ADA) (EC 3.5.4.4). This reaction converts 2'-deoxyadenosine into 2'-deoxyinosine (B131508) by removing the amino group from the C6 position of the adenine (B156593) ring and replacing it with a hydroxyl group.

Reaction: 2'-Deoxyadenosine + H₂O → 2'-Deoxyinosine + NH₃

ADA is a widely distributed enzyme, with particularly high activity in lymphocytes. While its primary physiological substrate is adenosine, it also efficiently processes 2'-deoxyadenosine. The efficiency of ADA in converting 2'-deoxyadenosine to 2'-deoxyinosine is fundamental for preventing the former's accumulation. Genetic deficiency of ADA leads to a buildup of 2'-deoxyadenosine, which is then shunted into the phosphorylation pathway, resulting in high intracellular concentrations of dATP and severe lymphotoxicity.

Research has established the kinetic parameters of human ADA with both adenosine and 2'-deoxyadenosine, highlighting its high affinity for both substrates.

Table 1: Comparative Kinetic Parameters of Human Erythrocyte Adenosine Deaminase (ADA) This table presents typical Michaelis-Menten constant (Kₘ) and maximal velocity (Vₘₐₓ) values for the primary substrates of ADA, illustrating the enzyme's efficiency in processing 2'-deoxyadenosine.

Substrate Kₘ (μM) Relative Vₘₐₓ (%)
Adenosine 20 - 50 100
2'-Deoxyadenosine 15 - 35 85

Data are compiled from various biochemical studies and represent approximate ranges.

The product of the ADA reaction, 2'-deoxyinosine, is subsequently catabolized by purine nucleoside phosphorylase (PNP) (EC 2.4.2.1). This enzyme catalyzes the phosphorolytic cleavage of the N-glycosidic bond linking the purine base to the deoxyribose sugar.

Reaction: 2'-Deoxyinosine + Orthophosphate (Pi) → Hypoxanthine (B114508) + 2-deoxyribose-1-phosphate

This reaction is reversible, but under physiological conditions where the products are further metabolized, it proceeds in the forward, catabolic direction. The resulting hypoxanthine can be converted to uric acid for excretion or salvaged to form inosine (B1671953) monophosphate (IMP). The 2-deoxyribose-1-phosphate can enter pentose (B10789219) phosphate (B84403) pathway metabolism. The sequential action of ADA and PNP thus constitutes the major degradative pathway for 2'-deoxyadenosine in most human cells.

While not a direct catabolic enzyme for 2'-deoxyadenosine, S-adenosylhomocysteine hydrolase (SAHH) (EC 3.3.1.1) is a critical metabolic target of 2'-deoxyadenosine. The primary function of SAHH is the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine . This reaction is vital for cellular methylation processes, as SAH is a potent product inhibitor of transmethylases that use S-adenosylmethionine (SAM) as a methyl group donor.

2'-Deoxyadenosine is a powerful mechanism-based inhibitor of SAHH. The enzyme mistakes 2'-deoxyadenosine for its natural substrate, adenosine. This interaction leads to the irreversible inactivation of SAHH. The consequence of SAHH inhibition is the intracellular accumulation of SAH, which subsequently inhibits essential methylation reactions, including the methylation of DNA, RNA, and proteins, contributing significantly to the cytotoxic effects observed during 2'-deoxyadenosine overload.

An alternative, though generally minor, catabolic pathway for 2'-deoxyadenosine involves its direct phosphorolytic cleavage without prior deamination. This reaction is catalyzed by certain nucleoside phosphorylases that can act directly on 2'-deoxyadenosine.

Reaction: 2'-Deoxyadenosine + Orthophosphate (Pi) → Adenine + 2-deoxyribose-1-phosphate

In humans, the primary purine nucleoside phosphorylase (PNP) has a very low affinity for 2'-deoxyadenosine compared to its preferred substrates like 2'-deoxyinosine or guanosine (B1672433). Therefore, this direct cleavage pathway is not considered a major route of 2'-deoxyadenosine metabolism in human tissues. However, its contribution may be relevant in certain microorganisms or under specific metabolic conditions where the primary ADA-PNP pathway is saturated or deficient.

Phosphorylation of 2'-Deoxyadenosine to Deoxynucleoside Triphosphates

The anabolic or salvage pathway for 2'-deoxyadenosine involves its sequential phosphorylation to ultimately form 2'-deoxyadenosine triphosphate (dATP) , a direct precursor for DNA synthesis.

The first and rate-limiting step in the phosphorylation of 2'-deoxyadenosine is catalyzed by a deoxynucleoside kinase. In human cells, this activity is primarily carried out by two distinct enzymes: deoxycytidine kinase (dCK) (EC 2.7.1.74), located in the cytoplasm and nucleus, and deoxyadenosine (B7792050) kinase (dAK) (EC 2.7.1.76), which is localized to the mitochondria.

Reaction: 2'-Deoxyadenosine + ATP2'-Deoxyadenosine monophosphate (dAMP) + ADP

While dAK is specific for this compound and deoxyguanosine, dCK has a broader substrate specificity and is considered the principal enzyme responsible for phosphorylating 2'-deoxyadenosine in the cytosol of many cell types, especially lymphocytes.

Following this initial step, dAMP is further phosphorylated to 2'-deoxyadenosine diphosphate (B83284) (dADP) by adenylate kinase, and subsequently to dATP by nucleoside diphosphate kinase.

Under normal physiological conditions, this salvage pathway is tightly regulated. However, in the absence of functional ADA, excess 2'-deoxyadenosine is shunted into this pathway, leading to the unregulated, massive accumulation of dATP. High levels of dATP are highly toxic as it acts as a potent allosteric inhibitor of ribonucleotide reductase, the enzyme that synthesizes all four deoxyribonucleotides (dCDP, dGDP, dUDP) required for DNA replication. This inhibition depletes the cell of other deoxynucleotides, stalls DNA synthesis, and triggers apoptosis.

Table 2: Representative Kinetic Properties of Human Deoxynucleoside Kinases This table shows the Michaelis-Menten constant (Kₘ) for 2'-deoxyadenosine, indicating the substrate affinity of the key kinases involved in its phosphorylation. Lower Kₘ values signify higher affinity.

Enzyme Cellular Location Substrate Kₘ (μM)
Deoxycytidine Kinase (dCK) Cytosol / Nucleus 2'-Deoxyadenosine 0.3 - 1.0
Deoxycytidine Kinase (dCK) Cytosol / Nucleus Deoxycytidine 0.5 - 2.0
This compound Kinase (dAK) Mitochondria 2'-Deoxyadenosine 400 - 500

Values are representative and can vary based on experimental conditions and tissue source.

Subcellular Localization of this compound Kinase Isoenzymes

The phosphorylation of 2'-deoxyadenosine, a critical step in its metabolism, is carried out by two primary deoxyribonucleoside kinases in mammalian cells: deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK). These enzymes exhibit distinct subcellular localizations, which reflects their specific roles in cellular nucleotide metabolism.

Deoxycytidine kinase (dCK) is predominantly found in the cytosol. researchgate.netqmul.ac.ukwikipedia.org However, studies have also identified its presence within the cell nucleus. researchgate.netgenecards.org This dual localization suggests that dCK plays a role in both cytoplasmic and nuclear deoxyribonucleoside salvage pathways. The nuclear localization is significant as it positions the enzyme in close proximity to the machinery of DNA replication and repair.

In contrast, deoxyguanosine kinase (dGK) is exclusively located within the mitochondria. maayanlab.cloudoup.comuniprot.org Its function is essential for the synthesis of purine deoxyribonucleotides within this organelle, which is crucial for the replication and maintenance of mitochondrial DNA (mtDNA). maayanlab.clouduniprot.org In non-proliferating cells where cytosolic de novo DNA precursor synthesis is downregulated, mtDNA synthesis relies heavily on the activity of mitochondrial kinases like dGK. maayanlab.clouduniprot.org

The distinct compartmentalization of these isoenzymes ensures the regulated supply of this compound triphosphate (dATP) for both nuclear and mitochondrial DNA synthesis.

EnzymePrimary Subcellular LocalizationOther Reported Localization(s)Primary Function
Deoxycytidine Kinase (dCK) Cytosol researchgate.netqmul.ac.ukwikipedia.orgNucleus researchgate.netgenecards.orgPhosphorylation of deoxycytidine, this compound, and deoxyguanosine for nuclear DNA synthesis and repair.
Deoxyguanosine Kinase (dGK) Mitochondria maayanlab.cloudoup.comuniprot.org-Phosphorylation of deoxyguanosine and this compound for mitochondrial DNA (mtDNA) synthesis. maayanlab.clouduniprot.org

Regulation of 2'-Deoxyadenosine Metabolite Pools

The intracellular concentrations of 2'-deoxyadenosine and its phosphorylated derivatives are tightly regulated to ensure an adequate supply for DNA synthesis while preventing the accumulation of toxic levels. This regulation is achieved through a combination of feedback inhibition, allosteric control, and transcriptional regulation of the enzymes involved in its metabolism.

Feedback Inhibition Mechanisms

A primary mechanism for controlling the size of the 2'-deoxyadenosine metabolite pool is feedback inhibition, where the end-product of a metabolic pathway inhibits an enzyme earlier in the same pathway.

The most significant feedback inhibitor is this compound triphosphate (dATP). High concentrations of dATP inhibit the activity of ribonucleotide reductase (RNR) , the enzyme responsible for the de novo synthesis of all four deoxyribonucleotides. researchgate.netacs.orgwikipedia.org This inhibition occurs through dATP binding to an allosteric activity site on the enzyme, leading to a conformational change that renders the enzyme inactive. researchgate.netacs.org This mechanism effectively shuts down the de novo supply of deoxyribonucleotides when dATP levels are sufficient.

Furthermore, dATP also acts as a feedback inhibitor of deoxycytidine kinase (dCK) , one of the key enzymes responsible for the initial phosphorylation of 2'-deoxyadenosine. scbt.comuniprot.org Similarly, deoxyguanosine triphosphate (dGTP), the end-product of the pathway initiated by deoxyguanosine kinase, exerts feedback inhibition on deoxyguanosine kinase (dGK) . nih.gov This product inhibition of the salvage pathway kinases provides a direct and sensitive mechanism to control the rate of 2'-deoxyadenosine phosphorylation.

EnzymeFeedback InhibitorType of Inhibition
Ribonucleotide Reductase (RNR)dATP researchgate.netacs.orgwikipedia.orgAllosteric Inhibition
Deoxycytidine Kinase (dCK)dATP scbt.comuniprot.orgFeedback Inhibition
Deoxyguanosine Kinase (dGK)dGTP nih.govCompetitive with respect to deoxyguanosine

Allosteric Regulation

Allosteric regulation involves the binding of effector molecules to a site on an enzyme distinct from the active site, causing a conformational change that modulates the enzyme's activity.

Deoxycytidine kinase (dCK) is also subject to allosteric regulation by various nucleotides. nih.govarcadiascience.com For instance, dCTP acts as a feedback inhibitor. researchgate.netnih.gov The intricate interplay of different nucleotides binding to allosteric sites allows for a highly responsive regulation of dCK activity.

Similarly, deoxyguanosine kinase (dGK) activity is modulated by nucleotides. While dGTP is a feedback inhibitor, other nucleotides can act as activators. For example, dTTP has been shown to activate dGK, increasing its Vmax. nih.gov This cross-regulation between different nucleotide pools helps to maintain a balanced supply of all four deoxyribonucleotides for DNA synthesis.

Transcriptional Control of Gene Expression

Long-term regulation of 2'-deoxyadenosine metabolite pools is achieved through the transcriptional control of the genes encoding the key metabolic enzymes.

The expression of the deoxycytidine kinase (DCK) gene is regulated by several transcription factors. Studies have identified binding sites for transcription factors such as Sp1, USF, and NF-κB in the promoter region of the DCK gene. maayanlab.cloudcreative-biogene.comnih.gov The expression of DCK is also subject to post-transcriptional regulation, and its levels can vary with the cell cycle, often increasing at the G1/S boundary to support DNA replication. core.ac.uk

The regulation of gene expression for these kinases ensures that their levels are appropriate for the cell's proliferative state and metabolic needs.

Cellular and Molecular Roles of 2 Deoxyadenosine and Its Metabolites

Role in DNA Synthesis and Replication

2'-Deoxyadenosine (B1664071) is a fundamental precursor for the synthesis of DNA. chemimpex.com Following its transport into the cell or intracellular formation, it is phosphorylated to its triphosphate form, 2'-deoxyadenosine triphosphate (dATP), which plays a direct and critical role in the replication of the genome. caymanchem.comnih.gov

2'-Deoxyadenosine Triphosphate (dATP) as a DNA Polymerase Substrate

Deoxyadenosine (B7792050) triphosphate (dATP) is one of the four essential deoxyribonucleoside triphosphates (dNTPs) that serve as the building blocks for DNA synthesis. wikipedia.orgbaseclick.euhmdb.ca During DNA replication and repair, DNA polymerases catalyze the incorporation of dATP into a growing DNA strand, specifically opposite a thymine (B56734) (T) base on the template strand, following the principle of complementary base pairing. baseclick.eu This enzymatic process involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the existing DNA chain and the alpha-phosphate group of the incoming dATP molecule, releasing a pyrophosphate molecule and providing the energy for the reaction. baseclick.eu The fidelity of this incorporation is crucial for maintaining the genetic code across cell generations. baseclick.eu Consequently, dATP is an indispensable substrate for a wide array of molecular biology applications that rely on DNA synthesis, such as the polymerase chain reaction (PCR), DNA sequencing, and cDNA synthesis. baseclick.eucaymanchem.com

Influence on Deoxynucleotide Triphosphate (dNTP) Pool Balance

The intracellular concentrations of the four dNTPs (dATP, dGTP, dCTP, and dTTP) are meticulously regulated to ensure faithful DNA replication. baseclick.eubiorxiv.org Maintaining a balanced dNTP pool is critical, as even minor imbalances can have genotoxic consequences, leading to increased mutation rates and genome instability. baseclick.euoup.comnih.gov An excess of any single dNTP, including dATP, can drive replication errors by promoting incorrect base pairings or forcing DNA polymerase to extend past mismatched bases before the proofreading machinery can correct them. baseclick.eu

In actively dividing cells, the balance of dNTPs is primarily controlled by the allosteric regulation of the enzyme ribonucleotide reductase (RNR). biorxiv.orgoup.com The relative concentrations of the different dNTPs act as signals that modulate RNR's substrate specificity, thereby fine-tuning the production of each dNTP to meet cellular demands. biorxiv.orgwikipedia.org For instance, the binding of dATP or ATP to an allosteric site on RNR promotes the production of the pyrimidine (B1678525) deoxyribonucleotides, dCTP and dTTP. biorxiv.orgwikipedia.org Conversely, dTTP binding stimulates dGTP production, and dGTP binding stimulates dATP production. biorxiv.org This intricate feedback system ensures that the dNTP pools remain balanced, a state essential for genomic integrity. nih.gov Studies in yeast have shown that different dNTP pool imbalances possess varying mutagenic potentials. nih.gov

Table 1: Effects of dNTP Pool Imbalance on Genomic Stability

dNTP Pool ConditionConsequenceReference(s)
General ImbalanceIncreased mutation rates, genome instability baseclick.euoup.com
Excess dATPPromotes replication errors, incorrect base pairing baseclick.eu
Altered RatiosCan lead to mis-insertions and defective polymerase proofreading nih.gov
Severe ImbalanceCan escape detection by the S-phase checkpoint, highly mutagenic nih.gov

Ribonucleotide Reductase Inhibition by dATP

This feedback inhibition is a crucial homeostatic mechanism that prevents the overproduction of deoxyribonucleotides, which can be toxic and mutagenic. wikipedia.orgwikipedia.org The structural basis for this inhibition, particularly in human and E. coli class Ia RNRs, involves dATP-induced oligomerization of the large catalytic subunit (α). acs.orgmit.edu In human RNR, dATP binding stabilizes a ring-shaped hexameric form (α₆) of the catalytic subunit. mit.edu This stable ring configuration is thought to prevent the radical-generating subunit (β) from accessing the active site of the α subunit, thereby inhibiting enzyme activity. acs.orgmit.edu In contrast, when ATP binds, it also induces a hexameric ring, but this structure is less stable and remains active. acs.orgmit.edu

Involvement in DNA Damage and Repair Mechanisms

The accumulation of 2'-deoxyadenosine and its phosphorylated metabolite, dATP, is not only linked to imbalances in DNA synthesis but also directly impacts the cell's ability to repair DNA damage.

Interactions during DNA Synthesis and Repair

Elevated levels of 2'-deoxyadenosine, particularly when its breakdown is blocked by an adenosine (B11128) deaminase (ADA) inhibitor, can lead to the intracellular accumulation of dATP. nih.govoup.com This buildup has been shown to interfere with DNA repair processes. In non-dividing human lymphocytes, high concentrations of dATP progressively retard the rejoining of DNA strand breaks induced by gamma-radiation. oup.com This inhibition of DNA repair can lead to the slow, time-dependent accumulation of DNA damage. oup.com The proposed mechanism suggests that the excess dATP hinders the DNA repair machinery, fostering the accretion of strand breaks. oup.com

Furthermore, oxidative stress can modify 2'-deoxyadenosine within the DNA strand itself, forming lesions such as 8,5'-cyclo-2'-deoxyadenosine (B1254554). nist.govpdbj.org This type of damage is particularly problematic because it involves a covalent bond between the base and the sugar moiety, making it a substrate for the nucleotide excision repair (NER) pathway rather than the simpler base excision repair (BER) pathway. nist.govpdbj.org However, recent research indicates that under specific circumstances, such as when it is part of a clustered DNA lesion, 8,5'-cyclo-2'-deoxyadenosine can be processed by enzymes of the BER pathway. nih.gov

Inhibition of Unscheduled DNA Synthesis

Unscheduled DNA synthesis (UDS) is a hallmark of nucleotide excision repair, representing the synthesis of new DNA to fill gaps left after damaged segments are removed. It occurs outside of the normal S phase of the cell cycle. Research has demonstrated that 2'-deoxyadenosine and its analogs can inhibit UDS. oup.comnih.gov

In resting chronic lymphocytic leukemia (B-CLL) cells, the this compound analogue 2-Chloro-2'-deoxyadenosine (CdA) was found to inhibit both spontaneous and UVC radiation-upregulated UDS. nih.gov This inhibition required the phosphorylation of the nucleoside analog. nih.gov Similarly, in irradiated resting lymphocytes, both 2'-deoxyadenosine (in the presence of an ADA inhibitor) and 2-chlorothis compound were shown to block UDS, as measured by the uptake of radiolabeled thymidine (B127349). oup.com This inhibition of the DNA polymerization step of the repair process can potentiate the toxicity of DNA-damaging agents. oup.comnih.gov

Table 2: Inhibition of DNA Repair Synthesis by 2'-Deoxyadenosine and its Analogs

Cell TypeCompoundEffectReference(s)
Resting B-CLL Lymphocytes2-Chloro-2'-deoxyadenosine (CdA)Inhibits spontaneous and UVC-upregulated unscheduled DNA synthesis nih.gov
Irradiated Resting Lymphocytes2'-Deoxyadenosine + ADA inhibitorBlocks unscheduled DNA synthesis oup.com
Irradiated Resting Lymphocytes2-Chlorothis compoundPowerful inhibitor of DNA repair; blocks unscheduled DNA synthesis oup.com
Resting L5178Y Lymphoblasts2'-Deoxyadenosine + dCFInhibition of repair of radiation-induced DNA single-strand breaks aacrjournals.org

Impact on DNA Replication Fidelity

The accumulation of 2'-deoxyadenosine and its phosphorylated derivative, 2'-deoxyadenosine triphosphate (dATP), can significantly compromise the fidelity of DNA replication. nih.gov An excess of dATP disrupts the delicate balance of the intracellular deoxynucleoside triphosphate (dNTP) pool, a critical factor for the accurate functioning of DNA polymerases. embopress.org This imbalance elevates the likelihood of nucleotide misincorporation during the synthesis of new DNA strands.

Specifically, elevated dATP concentrations can competitively inhibit the incorporation of other dNTPs, leading to replication errors. For example, DNA polymerase may erroneously insert a dAMP molecule opposite a thymine base on the template strand, or more detrimentally, opposite other bases. If these misincorporations are not rectified by the proofreading mechanisms of DNA polymerase or the mismatch repair system, they can become permanent mutations within the DNA sequence.

Research has demonstrated that high levels of dATP can induce a "mutator" phenotype in cells, which is characterized by an increased rate of spontaneous mutations. The underlying mechanism involves the saturation of the DNA polymerase's active site with dATP, thereby increasing the probability of misincorporation events.

Table 1: Impact of dATP Levels on DNA Replication Fidelity

dATP ConcentrationEffect on dNTP PoolConsequence for DNA Replication
Normal Physiological LevelsBalanced dNTP poolHigh-fidelity DNA replication.
Elevated LevelsImbalance, excess dATPIncreased misincorporation of nucleotides, leading to mutations.

Cellular Signaling and Regulatory Functions

2'-Deoxyadenosine has been observed to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a vital second messenger in numerous cellular signaling pathways. medchemexpress.com Studies have shown that 2'-deoxyadenosine can potentiate the accumulation of cAMP that is induced by other signaling molecules like adenosine and isoproterenol. pnas.org This effect is particularly noted in cell types such as neuronal and lymphoid cells. pnas.org The mechanism behind this modulation is thought to involve the interaction of 2'-deoxyadenosine with adenosine receptors, specifically the A2A receptor, leading to an enhanced G-protein-mediated activation of adenylate cyclase.

2'-Deoxyadenosine directly influences the activity of adenylate cyclase, the enzyme responsible for synthesizing cAMP. annualreviews.org While it has a weaker effect on stimulating epidermal adenylate cyclase compared to adenosine, it can still modulate its activity. annualreviews.orgnih.gov In some systems, 2'-deoxyadenosine and its derivatives can act as inhibitors of stimulated adenylate cyclase activity. nih.govuniprot.org For example, in the presence of IBMX, 2'-deoxyadenosine has been shown to inhibit forskolin-stimulated adenylate cyclase activity in cultured endothelial cells. nih.gov This suggests a complex regulatory role for 2'-deoxyadenosine on this key signaling enzyme, which can be either stimulatory or inhibitory depending on the cellular context and the presence of other signaling molecules.

An excess of 2'-deoxyadenosine can be toxic to cells, primarily by inducing apoptosis, or programmed cell death. medchemexpress.com The accumulation of its phosphorylated form, dATP, is a critical trigger in this process. nih.gov High intracellular levels of dATP can interact with the apoptotic protease-activating factor 1 (Apaf-1). researchgate.netpnas.org This binding facilitates the assembly of the apoptosome, a large protein complex that is a key component of the intrinsic apoptotic pathway. pnas.org The formation of the apoptosome leads to the recruitment and activation of pro-caspase-9, which in turn activates the executioner caspase, caspase-3. pnas.orguzh.ch Activated caspase-3 is responsible for cleaving a broad spectrum of cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. pnas.org

Table 2: Role of 2'-Deoxyadenosine Metabolites in Apoptosis

MetaboliteTarget ProteinCellular Outcome
dATPApaf-1Formation of the apoptosome, activation of caspase-9 and caspase-3, leading to apoptosis. nih.govresearchgate.netpnas.org

The phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival, can be influenced by 2'-deoxyadenosine. mdpi.com Activation of adenosine receptors by 2'-deoxyadenosine can lead to the modulation of PI3K activity. The PI3K/Akt pathway is a central node in cellular signaling, and its activation can have pro-survival effects, potentially counteracting the pro-apoptotic signals that can also be triggered by 2'-deoxyadenosine. nih.govnih.gov The ultimate cellular response to 2'-deoxyadenosine is therefore contingent on the balance between these opposing signaling cascades and is influenced by the specific cell type and its metabolic condition.

Effects on Cellular Proliferation, Differentiation, and Apoptosis

2'-Deoxyadenosine is a naturally occurring nucleoside that plays a significant role in various cellular processes, including proliferation, differentiation, and programmed cell death (apoptosis). medchemexpress.comjcancer.org Its effects are often concentration-dependent and cell-type specific. At physiological levels, reactive oxygen species (ROS), which can be influenced by purine (B94841) metabolism, are crucial for regulating normal cellular processes like proliferation and differentiation. jcancer.org However, elevated levels of 2'-deoxyadenosine, particularly when its metabolic breakdown is hindered, can lead to cellular dysfunction.

A primary mechanism of 2'-deoxyadenosine's action involves its intracellular phosphorylation to its triphosphate form, this compound triphosphate (dATP). The accumulation of dATP can disrupt cellular homeostasis. For instance, 2'-deoxyadenosine has been shown to inhibit the activity of S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme crucial for methylation reactions. medchemexpress.commedchemexpress.com

Furthermore, 2'-deoxyadenosine is a potent inducer of apoptosis in various cell types. medchemexpress.commedchemexpress.com In human colon carcinoma cells (LoVo line), treatment with 2'-deoxyadenosine, especially in combination with an adenosine deaminase (ADA) inhibitor like deoxycoformycin, leads to growth inhibition and classic signs of apoptosis. medchemexpress.comnih.gov These signs include chromatin condensation, nuclear fragmentation, the release of cytochrome c from mitochondria, and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The apoptotic effect is dependent on the intracellular formation of dATP; if the phosphorylation of 2'-deoxyadenosine is blocked, the toxic and apoptotic effects are reversed. nih.gov This indicates that the metabolic conversion of 2'-deoxyadenosine to dATP is a critical step in triggering cell death.

Specific Cellular Contexts

The influence of 2'-deoxyadenosine and its metabolites varies significantly depending on the specific cell type and its metabolic state.

2'-Deoxyadenosine is particularly toxic to lymphocytes, a fact underscored by the severe lymphopenia observed in individuals with a genetic deficiency of adenosine deaminase (ADA). nih.gov ADA is responsible for breaking down this compound. In its absence, or when inhibited by drugs like deoxycoformycin, this compound accumulates to toxic levels within lymphocytes. nih.gov

The lymphotoxic mechanism is initiated by the phosphorylation of 2'-deoxyadenosine to dATP. nih.gov This accumulation leads to a cascade of detrimental events in non-dividing lymphocytes. Early effects include the appearance of DNA strand breaks and a decrease in RNA synthesis. nih.gov These are followed by a significant depletion of intracellular NAD levels, which subsequently leads to a drop in ATP, culminating in cell death within 48 hours. nih.gov The depletion of NAD is thought to be a primary cause of cell death in this context, likely triggered by the activation of poly(ADP-ribose) synthetase in response to DNA damage. nih.gov Studies on both myeloid and T-lymphocyte colony-forming cells have shown that while an ADA inhibitor alone may not halt proliferation, the addition of this compound to these cultures markedly inhibits colony formation. researchgate.net

Analogs of this compound, such as 2-chloro-2'-deoxyadenosine (2CdA), are also used in treating lymphoproliferative diseases because they induce apoptosis in quiescent lymphocytes. researchgate.net The triphosphate metabolite of 2CdA, similar to dATP, can cooperate with cytochrome c and Apaf-1 to activate caspase-3 directly in a cell-free system, highlighting a direct link between this compound metabolites and the core apoptotic machinery. researchgate.net

Intracellular accumulation of 2'-deoxyadenosine has been identified as an important mediator of pancreatic beta-cell apoptosis, particularly under conditions of metabolic stress. nih.govfrontiersin.org Studies using the human insulin-producing EndoC-βH1 cell line have shown that both adenosine and 2'-deoxyadenosine can promote apoptosis. nih.govfrontiersin.org This effect is not mediated by cell surface receptors, as it occurs at concentrations higher than those needed for maximal receptor stimulation. nih.govfrontiersin.org

The mechanism involves the inhibition of the pro-survival PI3K/Akt pathway. nih.govfrontiersin.org Both adenosine and 2'-deoxyadenosine were found to rapidly reduce the insulin-stimulated production of plasma membrane PI(3,4,5)P3 and diminish the phosphorylation of Akt, a key signaling molecule that suppresses apoptosis. nih.govfrontiersin.org The inhibition of this anti-apoptotic pathway is a crucial step in this compound-induced beta-cell death. nih.govfrontiersin.org

Notably, conditions that mimic metabolic stress in type 2 diabetes, such as high glucose and palmitate levels, lead to an increase in intracellular adenosine levels, which parallels cell death. nih.govfrontiersin.org Enhancing the breakdown of adenosine by overexpressing the enzyme adenosine deaminase-1 (ADA1) can protect beta-cells from both adenosine-induced and high glucose/palmitate-induced death. nih.govfrontiersin.org Conversely, knocking down ADA1 increases cell death under these conditions. nih.govfrontiersin.org This demonstrates that the intracellular concentration of adenosine and its deoxy-analogue is a critical regulator of beta-cell survival and apoptosis. nih.govfrontiersin.org

In the context of erythropoiesis (red blood cell production), a methylated derivative of 2'-deoxyadenosine, N6-methyl-2'-deoxyadenosine (6mdA), has been identified as a potent modulator of erythroid progenitor cells (EPCs). nih.govnih.gov Unlike the generally cytotoxic effects of 2'-deoxyadenosine in other cell types, 6mdA promotes the hyperproliferation of burst-forming unit erythroid (BFU-E) progenitor cells, the earliest committed erythroid progenitors. nih.govnih.gov Furthermore, 6mdA actively represses apoptosis in EPCs. nih.govnih.govresearchgate.net

Mechanistic studies revealed that 6mdA enhances and prolongs the activation of the c-Kit receptor tyrosine kinase and its downstream signaling pathways, including the MAPK/ERK and PI3K-AKT pathways. nih.gov The c-Kit signaling pathway is essential for the proliferation of EPCs. nih.gov By upregulating key factors associated with EPCs like c-Kit, Myb, and Gata2, and downregulating transcription factors related to erythroid maturation (such as Gata1, Spi1, and Klf1), 6mdA effectively expands the pool of progenitor cells without impairing their eventual differentiation into red blood cells. nih.govnih.gov This finding highlights a specialized role for a modified this compound nucleoside in promoting the self-renewal and survival of a specific progenitor cell lineage. nih.govnih.govcaymanchem.com

Table 1: Effect of N6-methyl-2'-deoxyadenosine (6mdA) on Erythroid Progenitor Cell (EPC) Gene Expression

Gene Function Effect of 6mdA Citation
c-Kit Receptor tyrosine kinase, essential for EPC proliferation Upregulated nih.gov
Myb Transcription factor for progenitor self-renewal Upregulated nih.gov
Gata2 Transcription factor in early hematopoiesis Upregulated nih.gov
Gata1 Master regulator of erythroid differentiation Downregulated nih.gov
Spi1 (PU.1) Transcription factor promoting myeloid differentiation Downregulated nih.gov

| Klf1 | Key transcription factor for terminal erythroid differentiation | Downregulated | nih.gov |

2'-Deoxyadenosine acts as a stimulant for human sperm motility and hyperactivation, a vigorous swimming pattern required for fertilization. nih.govoup.com It is thought to exert its effects by stimulating adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP), a key regulator of sperm motility. oup.com

In vitro studies using computer-assisted sperm motion analysis on human spermatozoa have detailed these effects. nih.govoup.com Treatment with 2'-deoxyadenosine significantly increased the curvilinear velocity (VCL) and lateral head displacement (ALH) at all tested concentrations (0.1-10.0 mM). nih.govoup.com In contrast, the straight-line velocity (VSL) was enhanced only at a low concentration (0.1 mM), while the linearity of progression (LIN) decreased as the concentration of 2'-deoxyadenosine increased. nih.govoup.com These changes are characteristic of a significant increase in the number of sperm exhibiting hyperactive-like motion. nih.govoup.com

However, the response to 2'-deoxyadenosine shows considerable variability among individuals. nih.govoup.com For some, the increase in VCL and ALH was minimal, while for others, it was over 50%. nih.govoup.com The percentage of sperm exhibiting hyperactivity showed even greater variability, with increases ranging from 76% to over 900% compared to controls, with the maximum response often seen at a concentration of 2.5 mM. nih.govoup.com Prolonged exposure (24 hours) to low concentrations (0.1 mM) continued to enhance VSL, but higher concentrations had detrimental effects on motility characteristics. oup.com

Table 2: Summary of 2'-Deoxyadenosine Effects on Human Sperm Motility Parameters

Motility Parameter Description Effect of 2'-Deoxyadenosine Citation
Curvilinear Velocity (VCL) The total distance traveled by the sperm head divided by the time elapsed. Significantly increased at all concentrations (0.1-10.0 mM). nih.govoup.com
Straight Line Velocity (VSL) The straight-line distance from the beginning to the end of the sperm track divided by time. Increased only at 0.1 mM; higher concentrations were not effective or detrimental. nih.govoup.com
Linearity (LIN) The ratio of VSL to VCL, indicating the straightness of the swimming pattern. Declined with increasing concentrations. nih.govoup.com
Lateral Head Displacement (ALH) The amplitude of the sperm head's side-to-side movement. Significantly increased at all concentrations. nih.govoup.com

| Hyperactivation | A specific, vigorous, non-linear motility pattern. | Percentage of hyperactive sperm significantly increased, with high inter-individual variability. | nih.govoup.com |

Analogs and Derivatives of 2 Deoxyadenosine in Research

Nucleotide Analogs and Their Biochemical Interactions

2'-Deoxyadenosine-5'-monophosphate (dAMP) is a fundamental building block of DNA. abcam.comwikipedia.org Derivatives of dAMP are frequently utilized in research to investigate the intricacies of DNA synthesis, its inhibition, and the cellular response to DNA damage. abcam.com These derivatives serve as molecular probes to understand adenosine-based interactions within these critical cellular processes. abcam.com

One area of research involves the synthesis of bisphosphate derivatives of deoxyadenosine (B7792050). For instance, 2'- and 3'-deoxyadenosine bisphosphate analogs have been synthesized to explore their potential as receptor antagonists. nih.gov These studies have revealed that modifications to the this compound scaffold can result in compounds with potent and specific biological activities. For example, the N6-methyl modification of 2'-deoxyadenosine (B1664071) 3',5'-bisphosphate was found to significantly enhance its antagonistic potency at the P2Y1 receptor, a key player in platelet aggregation and other physiological processes. nih.gov This enhancement by a methyl group highlights how subtle chemical changes can dramatically alter the biochemical interactions of a nucleotide derivative. nih.gov

Building on the concept of this compound nucleotide derivatives, 2'-deoxyadenosine 3',5'-diphosphate has been investigated as a modulator of enzyme activity. Research into a series of this compound bisphosphate analogues demonstrated that these molecules can act as competitive antagonists at P2Y1 receptors. nih.gov The synthesis and characterization of compounds such as 2'-deoxyadenosine 3',5'-bisphosphate have been instrumental in developing more potent and selective P2Y1 antagonists. nih.gov The strategic modification of the adenine (B156593) ring, the ribose moiety, and the phosphate (B84403) groups has been a key approach in this endeavor. nih.gov The ability of these diphosphate (B83284) derivatives to antagonize receptor function underscores their role as enzyme regulators, influencing cellular signaling pathways.

As the direct precursor for the incorporation of adenine into a growing DNA strand, 2'-deoxyadenosine-5'-triphosphate (dATP) is a critical substrate for DNA polymerases. excedr.commedchemexpress.com Analogs of dATP are powerful tools for studying the mechanisms of DNA replication and for developing therapeutic agents that target this process.

Research has shown that halogenated dATP analogs, such as 2-chloro-dATP (CldATP) and 2-bromo-dATP, can be utilized by human DNA polymerases α and β during DNA replication. nih.gov CldATP can effectively substitute for dATP, allowing for the incorporation of 2-chloroadenine (B193299) into the DNA strand. nih.gov However, this incorporation is not without consequences. The presence of these analogs leads to an increase in the number of sites where the polymerase pauses or is interrupted, particularly in regions of DNA with secondary structure or at sites requiring the insertion of multiple consecutive modified bases. nih.gov The rate of DNA chain extension is significantly slowed at these positions. nih.gov Furthermore, some misincorporation of 2-chloroadenine opposite guanine (B1146940) or thymine (B56734) in the template strand can occur. nih.gov These findings suggest that such dATP analogs can disrupt the fidelity and processivity of DNA synthesis, which may in part explain the cytotoxic effects of their parent nucleosides. nih.gov

AnalogEnzyme InteractionObserved Effect on DNA Synthesis
2-Chloro-dATP (CldATP) Substrate for human DNA polymerases α and βEfficiently substitutes for dATP, but increases polymerase pausing and interruption, especially at sites of multiple consecutive insertions. nih.gov
2-Bromo-dATP Substrate for human DNA polymerases α and βDecreases the rate of chain extension more significantly than CldATP at sites of multiple consecutive insertions. nih.gov

Modified 2'-Deoxyadenosine Structures and Their Effects

Halogenated analogs of 2'-deoxyadenosine are a significant class of compounds with potent biological activities.

2-Chloro-2'-deoxyadenosine (Cladribine) is a well-studied purine (B94841) nucleoside analog. openaccesspub.org Its mechanism of toxicity is multifaceted. In vitro studies have demonstrated that it strongly inhibits the phosphorylation of this compound to its corresponding deoxynucleotide phosphates. nih.gov Concurrently, 2-chloro-2'-deoxyadenosine is itself phosphorylated to 2-chloro-2'-deoxyAMP. nih.gov It also acts as an inhibitor of the deamination of both this compound and AMP. nih.gov The active metabolite, 5'-triphosphate of 2-chloro-2'-deoxyadenosine, is known to inhibit both DNA synthesis and the activity of ribonucleotide reductase. openaccesspub.org Furthermore, exposure of lymphocytes to this analog leads to the accumulation of DNA strand breaks, which in turn triggers a depletion of intracellular NAD levels, followed by a drop in ATP, ultimately leading to cell death. nih.gov

2-Fluoro-2'-deoxyadenosine is another halogenated analog with notable biochemical properties. It can be cleaved by the enzyme E. coli purine nucleoside phosphorylase (PNP) to produce the toxic agent 2-fluoroadenine. medchemexpress.com This characteristic has led to its investigation in the context of gene therapy, where tumors expressing the E. coli PNP gene could be targeted. medchemexpress.com Additionally, 2'-deoxy-2'-fluoro nucleosides have demonstrated antiviral activity against various viruses, including influenza and HIV. biosynth.com

AnalogKey Biochemical Effect(s)
2-Chloro-2'-deoxyadenosine Inhibition of this compound phosphorylation and deamination; its triphosphate form inhibits DNA synthesis and ribonucleotide reductase. openaccesspub.orgnih.gov
2-Fluoro-2'-deoxyadenosine Cleaved by E. coli PNP to the toxic 2-fluoroadenine; exhibits antiviral properties. medchemexpress.combiosynth.com

Methylation of 2'-deoxyadenosine at different positions on the adenine base gives rise to analogs with significant roles in epigenetic regulation and DNA damage.

N6-methyl-2′-deoxyadenosine (m6dA) is a recently identified DNA modification in eukaryotes that functions as an epigenetic mark. nih.govnih.gov Research has shown that in the adult brain, m6dA accumulates in activated neurons, particularly along the promoters and coding sequences of genes. nih.govnih.gov This accumulation is associated with increased activity of the m6dA methyltransferase, N6amt1, and correlates with gene expression induced by learning experiences, such as fear extinction. nih.gov The presence of m6dA is linked to the transcriptional activation of specific genes, highlighting its role as an epigenetic mechanism in activity-induced gene expression and memory formation. nih.govnih.gov

3-Methyl-2'-deoxyadenosine (B1221561) (MdA) is a major product of adenine methylation in duplex DNA. nih.gov This modification has been shown to block DNA replication and to undergo depurination (the loss of the adenine base from the DNA backbone) at a significantly higher rate than unmodified this compound. nih.gov When studied within the context of the nucleosome core particle (the fundamental repeating unit of chromatin), the hydrolysis of the glycosidic bond in MdA is suppressed. nih.gov MdA can also form cross-links with histone proteins, which are reversible. nih.gov The reactivity of 3-methyl-2'-deoxyadenosine within the nucleosome highlights the interplay between DNA modifications and chromatin structure in the context of DNA damage and repair. nih.gov

AnalogPrimary Role/Effect
N6-methyl-2′-deoxyadenosine Epigenetic mark associated with activity-induced gene expression and memory formation. nih.govnih.gov
3-Methyl-2'-deoxyadenosine DNA lesion that blocks replication, undergoes rapid depurination, and forms cross-links with histone proteins. nih.gov

Cyclo-deoxyadenosine Isomers as Oxidative Lesions

Oxidative stress can induce the formation of 8,5'-cyclopurine-2'-deoxynucleosides (cPu), which are unique DNA lesions. nih.gov These are tandem-type lesions that arise from the attack of hydroxyl radicals (•OH) on the 2'-deoxyribose unit, leading to the formation of a C5' radical. This is followed by an intramolecular cyclization with the C8 position of the purine base. mdpi.com One such lesion is 8,5'-(S)-cyclo-2'-deoxyadenosine (cyclo-dA), a bulky, free radical-induced lesion. nih.govresearchgate.net

Unlike many other forms of DNA damage, cyclo-dA is repaired by the nucleotide excision repair (NER) pathway, not by base excision repair. nih.govresearchgate.net The glycosidic bond in (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) is significantly more resistant to acid-induced hydrolysis—approximately 40-fold more than in the parent 2'-deoxyadenosine. nih.gov This stability prevents its removal through spontaneous glycosidic bond hydrolysis, underscoring the necessity of the NER pathway. nih.gov In the absence of functional NER, as seen in conditions like xeroderma pigmentosum (XP), these lesions can accumulate. nih.gov Research has shown that cyclo-dA acts as a strong block to gene expression in mammalian cells. nih.govresearchgate.net This blockage and poor repair in NER-deficient cells suggest that cyclo-dA may be a contributing endogenous DNA lesion to the neurodegeneration observed in some XP patients. nih.gov

Table 1: Comparison of 2'-Deoxyadenosine and its Oxidative Lesion, 8,5'-(S)-cyclo-2'-deoxyadenosine.
Property2'-Deoxyadenosine (dA)8,5'-(S)-cyclo-2'-deoxyadenosine (cyclo-dA)
Nature Standard DNA nucleosideBulky, oxidatively-induced DNA lesion nih.gov
Formation Component of DNAFree radical-induced intramolecular cyclization mdpi.comresearchgate.net
Primary Repair Pathway Mismatch Repair (for replication errors)Nucleotide Excision Repair (NER) nih.govresearchgate.net
Effect on Gene Expression None (normal component)Strong block to transcription nih.govresearchgate.net
Glycosidic Bond Stability Baseline~40-fold more resistant to acid hydrolysis than dA nih.gov

2'-Amino-2'-deoxyadenosine

2'-Amino-2'-deoxyadenosine is a purine nucleoside analog where the 2'-hydroxyl group of the deoxyribose sugar is replaced by an amino group. biosynth.com This modification has made it a compound of interest in various research applications, including oligonucleotide synthesis. medchemexpress.com Its incorporation in place of adenine in a DNA strand can lead to increased stabilization of the DNA duplex. biosearchtech.com

Initially isolated from the culture broth of Actinomadura corallina, it was identified as an antibiotic with antimycoplasmal properties. It is also co-produced with 2'-Chloropentostatin by Actinomadura sp. strain ATCC 39365. nih.gov Research has demonstrated its bioactivity against RNA-type viruses, such as the measles virus. nih.gov Furthermore, studies into the synthesis and modification of 2'-Amino-2'-deoxyadenosine are considered significant for the development of potential anti-tumor and antibacterial drugs. medchemexpress.com

Table 2: Profile of 2'-Amino-2'-deoxyadenosine.
AttributeDescription
Compound Type Purine nucleoside analog medchemexpress.com
Structural Modification Amino group replaces the 2'-hydroxyl group on the deoxyribose moiety biosynth.com
Natural Source Isolated from Actinomadura corallina and Actinomadura sp. nih.gov
Observed Biological Activities Antimycoplasmal, Antiviral (against RNA viruses like measles), potential antibacterial and anti-tumor applications medchemexpress.comnih.gov
Research Applications Oligonucleotide synthesis, stabilization of DNA duplexes medchemexpress.combiosearchtech.com

Mechanism of Action of Deoxynucleoside Analogs

Deoxynucleoside analogs are structurally similar to natural deoxynucleosides and function as antimetabolites. cuni.czwikipedia.org Their primary mechanism of action involves the disruption of normal DNA synthesis. cuni.cz Many of these compounds exert their effects after being phosphorylated intracellularly to their active triphosphate forms. researchgate.net Once activated, they can be incorporated into growing DNA strands by DNA polymerases. cuni.cz This incorporation can lead to the termination of DNA chain elongation, particularly if the analog lacks a 3'-hydroxyl group, which is necessary for the addition of the next nucleotide. nih.govmdpi.com

Beyond direct incorporation into DNA, these analogs can also inhibit key enzymes involved in the synthesis of deoxynucleotides, such as ribonucleotide reductase. cuni.czresearchgate.net This inhibition leads to an imbalance in the cellular pool of deoxynucleotides, which further impedes DNA synthesis. cuni.cz Some this compound analogs can also trigger programmed cell death (apoptosis) through mechanisms that are independent of DNA synthesis, such as by directly affecting mitochondrial integrity or activating apoptotic pathways. cuni.cznih.gov

Enzyme Target Specificity (e.g., DNA Synthesis Enzymes)

The efficacy of deoxynucleoside analogs is highly dependent on their interaction with specific cellular enzymes. Key enzymes in this process are the deoxynucleoside kinases, which catalyze the initial and rate-limiting phosphorylation step required to activate the analogs. nih.gov Human cells have four such kinases: thymidine (B127349) kinase 1 (TK1), thymidine kinase 2 (TK2), deoxycytidine kinase (dCK), and deoxyguanosine kinase (dGK). nih.gov The substrate specificity of these kinases determines which analogs can be activated in a given cell type. nih.gov

Table 3: Key Enzyme Targets of Deoxynucleoside Analogs.
Enzyme ClassSpecific Enzyme Example(s)Role in Analog Action
Nucleoside Kinases Deoxycytidine kinase (dCK), Deoxyguanosine kinase (dGK)Catalyze the phosphorylation (activation) of the nucleoside analog to its monophosphate form nih.govnih.gov
DNA Polymerases DNA Polymerase I, DNA Polymerase βIncorporate the activated triphosphate analog into the growing DNA strand, leading to chain termination or dysfunction nih.govnih.gov
Nucleotide Kinases Ribonucleotide Reductase (RNR)Inhibited by the triphosphate form of some analogs (e.g., fludarabine (B1672870), clofarabine), disrupting the supply of natural deoxynucleotides for DNA synthesis cuni.cz

Interference with DNA Repair Synthesis

Deoxynucleoside analogs can interfere with DNA repair processes, adding another layer to their mechanism of action. When DNA is damaged, cells activate repair pathways like NER, which involves excising the damaged segment and synthesizing a new DNA patch to fill the gap. researchgate.net Nucleoside analog triphosphates can be incorporated into these repair patches by DNA polymerases. researchgate.net This incorporation can inhibit the gap-filling synthesis, leading to an accumulation of unresolved DNA repair intermediates, which can trigger cell death signaling. researchgate.net

Early research demonstrated that analogs like ara-C and fludarabine are incorporated into DNA repair patches following UV-induced damage. researchgate.net In studies on chronic lymphocytic leukemia (CLL) cells, fludarabine and clofarabine (B1669196) were shown to effectively inhibit the repair of DNA damage caused by alkylating agents, resulting in a significant increase in cell death. researchgate.net Additionally, some analogs, once misinserted into DNA, are poor substrates for the proofreading 3' to 5' exonuclease activity of certain DNA polymerases, making them resistant to removal and ensuring the persistence of the damage. nih.gov

Inhibition of Viral Reverse Transcription (e.g., HIV-1)

A critical application of deoxynucleoside analogs is in the inhibition of viral replication, particularly for retroviruses like the Human Immunodeficiency Virus Type 1 (HIV-1). mdpi.com These drugs, known as Nucleoside Reverse Transcriptase Inhibitors (NRTIs), are fundamental components of antiretroviral therapy. nih.gov The HIV-1 reverse transcriptase (RT) is the enzyme responsible for converting the viral RNA genome into DNA, a crucial step in the viral life cycle. mdpi.com

NRTIs function as competitive inhibitors of the natural deoxynucleoside triphosphates. After being phosphorylated to their active triphosphate form within the host cell, they are incorporated by the viral RT into the nascent viral DNA strand. mdpi.com Most NRTIs lack the 3'-hydroxyl group on their sugar moiety, which is essential for forming the phosphodiester bond with the next nucleotide. mdpi.comnih.gov Consequently, their incorporation results in the immediate termination of the growing DNA chain, halting viral replication. mdpi.commdpi.com

More recent research has uncovered analogs with novel inhibitory mechanisms. For instance, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) acts as a "translocation-defective reverse transcriptase inhibitor (TDRTI)". Despite having a 3'-hydroxyl group, once EFdA is incorporated, it hinders the ability of the RT enzyme to translocate along the DNA template, effectively halting further synthesis. nih.gov

Table 4: Examples of 2'-Deoxyadenosine Analogs and their HIV-1 RT Inhibition Mechanism.
AnalogMechanism of ActionOutcome
Didanosine (ddA) Lacks a 3'-OH group; acts as a dideoxynucleoside.Incorporated by RT, causing obligatory DNA chain termination.
4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) Acts as a Translocation-Defective RT Inhibitor (TDRTI). nih.govAfter incorporation, prevents the RT enzyme from moving to the next position, stopping synthesis. nih.gov
C8-position modified analogs Induce delayed polymerization arrest during reverse transcription. nih.govresearchgate.netAllows for the addition of a few more nucleotides post-incorporation before synthesis is arrested.

Advanced Analytical Methodologies in 2 Deoxyadenosine Research

Chromatographic Techniques

Chromatography is the cornerstone of nucleoside analysis, providing the necessary separation of 2'-Deoxyadenosine (B1664071) from a multitude of similar molecules present in biological samples.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantitative analysis of 2'-Deoxyadenosine. Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase to achieve separation.

A developed reversed-phase HPLC method for the simultaneous determination of 2-chloro-2'-deoxyadenosine and its metabolite, 2-chloroadenine (B193299), in plasma and urine demonstrates the typical parameters of such an analysis. nih.gov This method uses a C18 column and an isocratic elution with a mobile phase consisting of a phosphate (B84403) buffer with methanol (B129727) and acetonitrile, followed by ultraviolet (UV) detection at 265 nm. nih.gov Method validation shows high recovery rates, good linearity, and low limits of detection, making it a robust tool for pharmacokinetic studies. nih.gov For instance, the limit of detection for 2-chloro-2'-deoxyadenosine in plasma was found to be 1 nmol/L. nih.gov

Another HPLC application successfully separates 2'-Deoxyadenosine from its structural isomer, 3'-Deoxyadenosine (Cordycepin), using a BIST B+ column. sielc.com Protocols for general nucleoside analysis often involve dissolving standards in HPLC-grade methanol and water, filtering the solution, and using a gradient elution to resolve the various nucleoside peaks, which are then detected by UV absorbance. protocols.io

Table 1: Example of an HPLC Method for the Quantitative Analysis of a 2'-Deoxyadenosine Analog

This table is interactive. Click on the headers to sort.

ParameterConditionReference
Analyte 2-chloro-2'-deoxyadenosine nih.gov
Stationary Phase (Column) C18 nih.gov
Mobile Phase Phosphate buffer (10 mM, pH 3.0) with 11% MeOH and 7% ACN nih.gov
Elution Mode Isocratic nih.gov
Detection UV at 265 nm nih.gov
Limit of Detection (Plasma) 1 nmol/L nih.gov
Linear Range (Plasma) Up to 500 nmol/L nih.gov
Recovery 90.6 ± 4.9% nih.gov

Online Solid-Phase Extraction (SPE)-HPLC Applications

To enhance throughput and automate sample cleanup for analysis in complex matrices like plasma or natural product extracts, online Solid-Phase Extraction (SPE) is coupled directly with HPLC systems. rsc.orgmdpi.com This technique uses a small SPE column to capture and concentrate analytes of interest from the sample matrix, after which the purified compounds are eluted directly onto the analytical HPLC column for separation and analysis. promochrom.comthermofisher.com Online SPE-HPLC systems offer advantages in peak shape and efficiency compared to other automated extraction techniques like turbulent flow chromatography. rsc.org

A specific online SPE-HPLC method was developed for the simultaneous determination of 2'-Deoxyadenosine and Cordycepin (B1669437) in various Cordyceps species. researchgate.net This method uses an enrichment column for sample loading and cleanup, followed by separation on an analytical column with a gradient elution. researchgate.net The application of this method revealed the presence of 2'-Deoxyadenosine in C. sinensis, Hirsutella sinensis, and C. sobolifera, clarifying that peaks previously attributed solely to cordycepin in some Cordyceps species may have been co-eluting with or were primarily 2'-Deoxyadenosine. researchgate.net

Table 2: Online SPE-HPLC Method for 2'-Deoxyadenosine and Cordycepin

This table is interactive. Click on the headers to sort.

ParameterConditionReference
Application Simultaneous determination in Cordyceps genus researchgate.net
Enrichment Column ZORBAX SB-AQ (4.6 mm × 12.5 mm, 5 µm) researchgate.net
Analytical Column ZORBAX SB-AQ (4.6 mm × 150 mm, 5 µm) researchgate.net
Mobile Phase Gradient elution with 0.1% formic acid solution and methanol researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection Wavelength 260 nm researchgate.net
Column Temperature 40 °C researchgate.net

Mass Spectrometry Approaches

Mass spectrometry (MS) provides unparalleled sensitivity and specificity for the identification and quantification of 2'-Deoxyadenosine and its derivatives, especially for DNA lesion and adduct analysis. It is almost always coupled with a chromatographic separation step.

Liquid Chromatography/Mass Spectrometry (LC/MS) for Identification and Quantification

LC/MS is a powerful tool for measuring 2'-Deoxyadenosine and its oxidatively modified forms, such as 8-hydroxy-2'-deoxyadenosine (8-OH-dAdo) and 8,5'-cyclo-2'-deoxyadenosine (B1254554) (8,5'-cdAdo), in DNA. nih.govnist.gov The methodology typically involves the enzymatic hydrolysis of DNA to release the individual nucleosides, which are then separated by LC. researchgate.netnih.gov Detection is performed by a mass spectrometer, often using an atmospheric pressure ionization source like electrospray ionization (ESI). nist.govresearchgate.net

For accurate quantification, isotope-dilution mass spectrometry (IDMS) is the gold standard. nist.gov This involves spiking the sample with a known quantity of a stable isotope-labeled analog of the target analyte to serve as an internal standard. nih.gov Using selected-ion monitoring (SIM), LC/MS can achieve sensitivity levels in the low femtomole (fmol) range, allowing for the detection of approximately one modified nucleoside per million DNA bases from microgram quantities of DNA. nist.govnih.gov

Table 3: Comparison of Sensitivities for Oxidized 2'-Deoxyadenosine Derivatives by Mass Spectrometry Techniques

This table is interactive. Click on the headers to sort.

AnalyteTechniqueSensitivity (on column)Reference
8-OH-dAdoLC/MS-SIM~10 fmol nist.govnih.gov
8-OH-dAdoLC/MS/MS-MRM7.5 fmol nih.gov
8,5'-cdGuoLC/MS-SIM~15 fmol nih.gov
8,5'-cdGuoGC/MS-SIM1 fmol nih.gov

Gas Chromatography/Mass Spectrometry (GC/MS) for DNA Lesion Analysis

Gas Chromatography/Mass Spectrometry (GC/MS) is another established technique for the analysis of DNA damage products. aacrjournals.org Before analysis by GC/MS, non-volatile molecules like nucleosides must undergo a chemical derivatization step to increase their volatility. researchgate.netspectroscopyonline.com While GC/MS can offer excellent sensitivity, sometimes exceeding that of LC/MS, the derivatization process can be a source of analytical artifacts. nih.govnist.govresearchgate.net

GC/MS with isotope dilution has been used to measure DNA lesions such as 2'-deoxyinosine (B131508), which is formed from the deamination of 2'-deoxyadenosine. springernature.comnih.gov To circumvent issues with artifactual deamination during sample preparation (e.g., acid hydrolysis), a protocol involving enzymatic digestion of DNA followed by HPLC prepurification and subsequent GC/MS analysis has been established. springernature.comnih.gov This method has been used to determine levels of 2'-deoxyinosine in DNA from various tissues, finding values in the range of 3 to 7 lesions per 10⁶ 2'-Deoxyadenosine molecules. nih.gov

Liquid Chromatography-Nanoelectrospray Ionization-High-Resolution Tandem Mass Spectrometry for DNA Adducts

For the ultra-sensitive detection of DNA adducts—covalent modifications to DNA by reactive chemicals—researchers turn to liquid chromatography coupled with nanoelectrospray ionization (nanoESI) and high-resolution tandem mass spectrometry (HRMS/MS). nih.govacs.org Nano-flow LC systems, operating at nanoliter-per-minute flow rates, significantly enhance ionization efficiency and thus sensitivity compared to standard ESI sources. spectroscopyonline.comacs.org This allows for the detection of extremely low levels of DNA adducts, approaching one adduct per 10¹¹ nucleotides in some cases. spectroscopyonline.com

A recently developed LC-NSI-HRMS/MS method enables the simultaneous quantification of multiple DNA adducts associated with cigarette smoke, including 1,N⁶-etheno-dAdo, an adduct derived from 2'-Deoxyadenosine. nih.gov The method employs enzymatic DNA hydrolysis and uses isotopically labeled internal standards for each adduct to ensure accuracy and precision. nih.gov This highly sensitive assay has a limit of quantitation of 5 fmol/μmol dGuo for the 1,N⁶-etheno-dAdo adduct and has been successfully applied to analyze DNA from human buccal cells. nih.gov Similarly, LC-ESI⁺-MS/MS methods have been used to identify and quantify 2'-Deoxyadenosine adducts formed from tobacco-specific nitrosamines in rat tissues. nih.gov

Table 4: LC-NSI-HRMS/MS Method for the Quantification of 1,N⁶-etheno-dAdo

This table is interactive. Click on the headers to sort.

ParameterDetailReference
Technique Liquid Chromatography-Nanoelectrospray Ionization-High-Resolution Tandem Mass Spectrometry (LC-NSI-HRMS/MS) nih.gov
Analyte 1,N⁶-etheno-dAdo nih.gov
Sample Matrix Oral cell DNA nih.gov
Quantification Isotope-dilution using labeled internal standards nih.gov
Assay Limit of Quantitation 5 fmol/μmol dGuo nih.gov
Application Analysis of DNA adducts in smokers vs. never smokers nih.gov

Spectroscopic and Structural Analysis

Spectroscopic and structural analysis techniques provide empirical data on the three-dimensional arrangement of atoms and the conformational dynamics of molecules containing 2'-deoxyadenosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Duplex DNA Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and dynamics of DNA duplexes containing 2'-deoxyadenosine. wikipedia.org It provides information on the connectivity and spatial proximity of atoms, allowing for the elucidation of detailed structural features. wikipedia.org Two-dimensional NMR methods, such as Correlation Spectroscopy (COSY), Total Coherence Transfer Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), are commonly employed. wikipedia.org

In studies of DNA duplexes, NMR is used to assign the resonances of protons in the sugar rings and bases. For instance, complete sequence-specific 1H resonance assignments can be achieved using various 2D NMR methods, including multiple quantum-filtered and multiple quantum experiments. oup.com These assignments are crucial for comparing the structures of unmodified and modified DNA duplexes. oup.com

A notable application of NMR has been in the study of DNA containing damaged or modified 2'-deoxyadenosine residues, such as (5'S)-5',8-cyclo-2'-deoxyadenosine (S-cdA). nih.govnih.gov In one study, solution-state NMR spectroscopy was used to determine the structure of an undecameric DNA duplex with a centrally located S-cdA residue paired with thymine (B56734). nih.govnih.gov The analysis revealed that the damaged duplex maintains a right-handed B-form helix with Watson-Crick base-pairing throughout. nih.govnih.gov However, localized structural perturbations were observed at and near the lesion site. The 2-deoxyribose of the S-cdA nucleotide adopted an unusual O4'-exo conformation, and the S-cdA•T base pair was found to be propeller twisted. nih.govnih.gov

NMR-Derived Structural Features of S-cdA in a DNA Duplex Observation
Overall Helix Type Right-handed B-form nih.govnih.gov
Base Pairing Watson-Crick alignment maintained nih.govnih.gov
S-cdA Deoxyribose Pucker O4'-exo conformation nih.govnih.gov
S-cdA•T Base Pair Geometry Propeller twisted nih.govnih.gov
5'-Flanking Base Pair Tilted and buckled nih.gov

This table summarizes key structural findings from NMR studies on a DNA duplex containing an S-cdA lesion.

Furthermore, NMR relaxation studies on DNA decamers with uniformly 13C-labeled 2'-deoxyadenosine and 2'-deoxyguanosine (B1662781) have provided insights into the dynamics of the DNA duplex. nih.gov These studies measure various relaxation parameters to determine the order parameter and correlation times for internal motions, revealing that the internal motion is very fast and has a restricted amplitude. nih.gov

X-ray Crystallography of 2'-Deoxyadenosine Derivatives

X-ray crystallography is an essential technique for obtaining high-resolution, solid-state structures of 2'-deoxyadenosine derivatives. This method has been instrumental in understanding the conformational preferences of these molecules and how they interact with biological targets.

For example, the X-ray crystal structure of 2'-(2-hydroxyethyl)-2'-deoxyadenosine 5'-diphosphate bound to Saccharomyces cerevisiae ribonucleotide reductase I (ScRnr1) was determined to validate its structure-based design. nih.govrtrn.net The analysis showed that the 2'-(2-hydroxyethyl) group successfully displaced a conserved water molecule at the active site, a key aspect of its design as a ribonucleotide reductase inhibitor. nih.gov

In another study, Pd/Cu-mediated direct arylation was used to synthesize 8-arylated 2'-deoxyadenosine derivatives. researchgate.net Single-crystal X-ray diffraction studies of these derivatives revealed that their preferred conformation in the solid state is syn-C2'-endo. researchgate.net This information is critical for understanding their potential biological activity.

The structure of 5-(3-acetoxyprop-1-yn-1-yl)-6-p-tolyl-2'-deoxyribofuranosyl-furo[2,3-d]pyrimidin-2-one, a derivative of 2'-deoxyadenosine, was also confirmed by X-ray crystallography. researchgate.net This technique provided definitive proof of the molecule's three-dimensional structure.

2'-Deoxyadenosine Derivative Key Finding from X-ray Crystallography Reference
2'-(2-hydroxyethyl)-2'-deoxyadenosine 5'-diphosphateConfirmed displacement of a conserved water molecule in the active site of ScRnr1. nih.gov
8-aryl-2'-deoxyadenosineDetermined the preferred syn-C2'-endo conformation. researchgate.net
5-(3-acetoxyprop-1-yn-1-yl)-6-p-tolyl-2'-deoxyribofuranosyl-furo[2,3-d]pyrimidin-2-oneConfirmed the overall molecular structure. researchgate.net

This table highlights significant findings from X-ray crystallographic analyses of various 2'-deoxyadenosine derivatives.

Computational and Theoretical Methodologies

Computational and theoretical methodologies complement experimental techniques by providing dynamic and energetic insights into the behavior of 2'-deoxyadenosine and its derivatives.

Restrained Molecular Dynamics Simulations

Restrained molecular dynamics (rMD) simulations are a powerful computational tool used to refine and understand the structures of biomolecules, such as DNA duplexes, in a dynamic environment. These simulations use experimental data, typically from NMR, as restraints to guide the computational model.

In the study of the S-cdA-containing DNA duplex mentioned earlier, rMD simulations were used in conjunction with NMR data to define a single, stable conformation for the duplex. nih.govnih.gov The resulting average structure was a regular right-handed B-form helix that maintained Watson-Crick base-pairing and was consistent with all the NOE-derived distances from the NMR experiments. nih.gov These simulations provided a more detailed picture of the structural perturbations caused by the S-cdA lesion. nih.govnih.gov

Similarly, rMD simulations have been employed to study DNA duplexes with other types of damage, such as (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG), providing insights into the structural distortions and dynamics induced by these lesions. researchgate.netacs.org The simulations can reveal details about helical parameters, base pair stacking, and the conformation of the sugar-phosphate backbone that are not directly observable in the experimental data alone. researchgate.net

System Methodology Key Insights from rMD Simulations
DNA duplex with S-cdArMD with NMR restraintsDefined a single, stable conformation; confirmed localized structural perturbations. nih.govnih.gov
DNA duplex with S-cdGrMD with NMR restraintsElucidated structural distortions, including changes in helical twist and base stacking. researchgate.net
DNA duplex with a universal base analogrMD with NMR restraintsCharacterized the structure and dynamics of the modified duplex. oup.com

This table showcases the application of restrained molecular dynamics simulations in conjunction with experimental data to investigate the structure of DNA containing modified 2'-deoxynucleosides.

Density Functional Tight Binding (DFTB) Methodology

Density Functional Tight Binding (DFTB) is a quantum-mechanical method that offers a balance between computational cost and accuracy, making it suitable for studying large molecular systems. tennessee.edunist.gov It is an approximation of density functional theory (DFT) and can describe electronic structure, bond formation and breaking, and charge transfer phenomena. tennessee.eduscielo.br

While specific applications of DFTB directly to 2'-deoxyadenosine are not extensively documented in the provided context, the methodology is highly relevant for investigating the electronic properties and reactivity of 2'-deoxyadenosine and its derivatives. For instance, DFTB can be used to calculate properties like proton affinities and to simulate the nanostructure of molecular clusters. nih.gov

The DFTB method's ability to handle large systems makes it a promising tool for future research on 2'-deoxyadenosine in complex environments, such as its interactions with proteins or its behavior within larger segments of DNA. nist.gov The method can be parameterized to accurately model specific elements and interactions, enhancing its predictive power for systems containing modified nucleosides. tennessee.edu

Current Challenges and Future Research Directions

Elucidation of Complex Regulatory Networks in Purine (B94841) Deoxynucleoside Metabolism

The cellular metabolism of 2'-deoxyadenosine (B1664071) is not a linear pathway but a highly integrated and dynamically regulated network. A primary challenge is to move beyond the characterization of individual enzymes to a systems-level understanding of the entire network. Future research must address the sophisticated feedback and feed-forward mechanisms that maintain deoxynucleoside triphosphate (dNTP) pool homeostasis, which is critical for genomic integrity.

Key research questions include:

Allosteric Regulation: The enzyme ribonucleotide reductase (RNR), which catalyzes the rate-limiting step of de novo dNTP synthesis, is allosterically inhibited by high levels of deoxyadenosine (B7792050) triphosphate (dATP). The precise dynamics of this inhibition in different cellular contexts and its interplay with other dNTPs remain to be fully quantified. Understanding how cells prevent toxic dATP accumulation while ensuring sufficient supply for DNA replication is a major goal.

Metabolic Channeling and Compartmentalization: Evidence suggests that enzymes involved in dNTP synthesis may form multi-enzyme complexes, or "metabolons," to channel intermediates efficiently and prevent their release into the bulk cytosol. Furthermore, dA metabolism occurs in both the cytoplasm and mitochondria, with distinct enzyme isoforms and regulatory controls. A significant challenge is to map these compartmentalized pathways and understand how metabolites are shuttled between them.

Salvage vs. De Novo Synthesis: Cells must coordinate the purine salvage pathway, which recycles 2'-deoxyadenosine, with the energy-intensive de novo synthesis pathway. The regulatory switches that determine the flux through each pathway under varying physiological conditions (e.g., cell cycle phase, nutrient availability, DNA damage) are not fully understood. Advanced metabolomic and fluxomics studies are required to model these intricate metabolic decisions.

Further Characterization of Enzymatic Specificities and Isoforms

While the primary enzymes that metabolize 2'-deoxyadenosine are known, a deeper understanding of their isoform-specific roles, substrate specificities, and regulation is a critical frontier. The subtle differences between enzyme isoforms often dictate distinct physiological outcomes.

Adenosine (B11128) Deaminase (ADA) Isoforms: The two major isoforms, ADA1 (cytosolic) and ADA2 (extracellular), have different kinetic properties, tissue distribution, and biological roles. ADA1 is crucial for preventing lymphotoxicity by degrading intracellular dA. In contrast, ADA2 is implicated in immune regulation and cell differentiation, but its precise substrates and mechanism of action in the extracellular milieu are still under active investigation. Future work must clarify the unique contribution of each isoform to purine homeostasis.

Kinase Specificity: 2'-Deoxyadenosine is phosphorylated by both deoxycytidine kinase (dCK) in the cytoplasm and deoxyguanosine kinase (dGK) in the mitochondria. The factors that determine substrate preference and the relative contribution of each kinase to the total dATP pool in different cell types are poorly defined. Characterizing their kinetics with greater precision is essential for understanding cell-type-specific dA toxicity and for designing targeted nucleoside analog drugs.

5'-Nucleotidases: The dephosphorylation of dAMP back to 2'-deoxyadenosine is a key regulatory step controlled by a family of 5'-nucleotidases (5'-NTs). Distinguishing the specific roles of the various cytosolic and mitochondrial 5'-NT isoforms in managing the dAMP/dATP pool is a significant challenge that requires the development of isoform-specific inhibitors or advanced genetic models.

Table 1: Key Enzymes in 2'-Deoxyadenosine Metabolism and Their Research Focus

This table summarizes the major enzymes, their isoforms, and key areas for future investigation. You can sort the table by clicking on the headers.

EnzymeRelevant Isoform(s)Primary Cellular LocationFuture Research Direction
Adenosine DeaminaseADA1, ADA2Cytosol/Nucleus (ADA1), Extracellular (ADA2)Delineating the distinct immunomodulatory roles of ADA2 versus the metabolic function of ADA1.
Deoxycytidine KinasedCKCytosol/NucleusQuantifying its contribution to dATP pools in different cell cycle phases and its role in activating purine-based pro-drugs.
Deoxyguanosine KinasedGKMitochondriaInvestigating its role in mitochondrial DNA replication and its regulation under conditions of metabolic stress.
5'-NucleotidasecN-II, cN-III, mdNCytosol (cN-II, cN-III), Mitochondria (mdN)Developing isoform-specific tools to dissect their individual roles in regulating dNTP pool sizes and cellular dA levels.
Purine Nucleoside PhosphorylasePNPCytosolExploring its reversibility for the chemoenzymatic synthesis of novel 2'-deoxyadenosine analogs.

Investigation of Novel 2'-Deoxyadenosine-Derived DNA Lesions

Beyond its role as a building block, 2'-deoxyadenosine, both as a free nucleoside and incorporated within the DNA strand, is susceptible to chemical modification, leading to DNA lesions that threaten genomic stability. A major challenge is the identification and quantification of novel, often low-abundance, dA-derived lesions formed under physiological and pathological stress.

Oxidative Damage: Reactive oxygen species (ROS) can generate a spectrum of oxidized dA products beyond the well-characterized 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA). Advanced mass spectrometry-based DNA adductomics is needed to uncover other oxidative lesions and understand their mutagenic potential and repair mechanisms.

Aldehyde Adducts: Endogenous aldehydes, such as malondialdehyde and acrolein generated from lipid peroxidation, can react with the exocyclic amino group of adenine (B156593) to form bulky adducts (e.g., M1A, γ-OH-PdA). The full range of these adducts and their impact on DNA replication and transcription fidelity is an area of intense research.

Nitrosative Lesions: Reactive nitrogen species (RNS) can deaminate adenine to form hypoxanthine (B114508), resulting in the formation of 2'-deoxyinosine (B131508) (dI) in DNA. While the mutagenic consequences are known (dI pairs with cytosine), the factors influencing the rate of formation and repair of dI in different genomic contexts are not fully established.

Development of Chemoenzymatic and Synthetic Biology Approaches for Analog Production

The synthesis of 2'-deoxyadenosine analogs is crucial for developing new therapeutic agents and chemical probes. Purely chemical syntheses can be complex and inefficient. The integration of biocatalysis represents a significant opportunity for more efficient and selective production.

Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high selectivity of enzymes. For instance, purine nucleoside phosphorylase (PNP) can be used in a reverse (synthesis) direction to couple a chemically modified adenine base with a sugar phosphate (B84403) donor, yielding a specific nucleoside analog with high stereochemical purity. The challenge lies in discovering or engineering enzymes with novel substrate specificities.

Synthetic Biology: Engineering microbial platforms (e.g., Escherichia coli) for the de novo production of dA analogs is a promising future direction. This involves designing and introducing novel metabolic pathways, knocking out competing pathways to direct metabolic flux, and using directed evolution to tailor enzymes for non-natural substrates. This approach could enable sustainable and scalable production of complex analogs that are difficult to access chemically.

Understanding the Full Spectrum of Biological Functions and Modulatory Effects

The biological roles of 2'-deoxyadenosine likely extend beyond DNA synthesis and the induction of apoptosis in lymphocytes. A key challenge is to dissect these non-canonical functions from those of its close structural relative, adenosine.

Purinergic Signaling: While adenosine is the canonical ligand for purinergic P1 receptors (A1, A2A, A2B, A3), the potential for 2'-deoxyadenosine to directly or indirectly modulate this system is an area of emerging interest. High concentrations of dA, particularly in pathological contexts, could interact with these receptors or alter the local concentration of adenosine through metabolic interplay. Rigorous pharmacological studies are needed to clarify any direct receptor activity.

Immunomodulation: The profound lymphotoxicity of dA in ADA deficiency is well-established. However, the subtler immunomodulatory effects of physiological or moderately elevated dA levels are less clear. Future research should explore how extracellular dA, through its metabolic network (e.g., conversion to 2'-deoxyinosine or adenosine), influences the function of various immune cell subsets, including macrophages, neutrophils, and regulatory T cells.

Vascular and Neural Effects: Adenosine is a potent regulator of blood flow and neuronal activity. Investigating whether 2'-deoxyadenosine can contribute to these processes, especially in localized microenvironments where its concentration might rise, is a compelling research avenue.

Exploration of Structure-Activity Relationships for Advanced Analogs

For the rational design of next-generation therapeutics based on the 2'-deoxyadenosine scaffold, a deep understanding of structure-activity relationships (SAR) is paramount. This involves systematically correlating specific chemical modifications with changes in biological activity.

Enzyme Interactions: SAR studies are essential to design analogs that are, for example, efficiently phosphorylated (activated) by dCK but are poor substrates for ADA (degradation). Modifications to the C2 position of the purine ring (e.g., C2-halogenation) are known to confer ADA resistance. Systematically exploring modifications at the C6, N7, and C8 positions, as well as on the deoxyribose sugar, will reveal key determinants for interaction with metabolic enzymes and polymerases.

Cellular Transport: The efficacy of a nucleoside analog depends on its ability to enter the cell via nucleoside transporters (e.g., ENTs, CNTs). SAR studies must therefore include an evaluation of how structural changes affect transport efficiency, as this is a critical step in the drug delivery pathway.

Mechanism of Action: For antiviral or anticancer analogs, SAR is used to optimize properties like DNA chain termination efficiency or the inhibition of viral polymerases. For instance, modifications at the 3'-hydroxyl group of the sugar are a classic strategy for creating chain terminators. Future work will involve using computational modeling and biophysical techniques alongside synthetic chemistry to predict and validate how structural changes translate into specific mechanisms of action.

Table 2: Examples of 2'-Deoxyadenosine Analogs and Structure-Activity Insights

This table illustrates how specific structural modifications to the 2'-deoxyadenosine scaffold impact biological properties. You can sort the table by clicking on the headers.

Analog NameKey Structural ModificationResulting Biological PropertyPrimary Research Application
Cladribine (2-Chloro-2'-deoxyadenosine)Chlorine at C2 of adenineResistant to deamination by ADA; efficiently phosphorylated by dCK.Anticancer and immunomodulatory agent development.
Vidarabine (Ara-A)Deoxyribose replaced with arabinose (epimer at C2')Inhibits DNA polymerase; acts as a chain terminator.Antiviral drug development.
Fludarabine (B1672870) (F-Ara-A)Fluorine at C2 of adenine; arabinose sugarResistant to ADA; inhibits multiple DNA synthesis enzymes.Anticancer agent development.
2',3'-Dithis compound (ddA)Lacks 3'-hydroxyl groupPotent DNA chain terminator after phosphorylation.Antiretroviral research; mechanism of DNA synthesis.

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